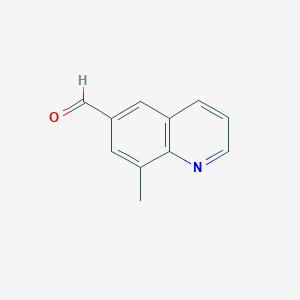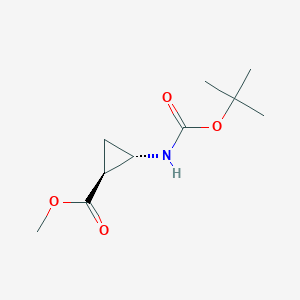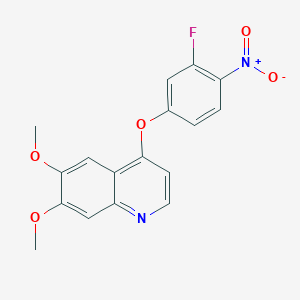
8-Methylquinoline-6-carbaldehyde
概要
説明
8-Methylquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family It is characterized by a quinoline ring system with a methyl group at the 8th position and an aldehyde group at the 6th position
作用機序
Target of Action
8-Methylquinoline-6-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . .
Mode of Action
The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .
Biochemical Pathways
Quinoline and its derivatives have been found to affect various biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
The molecular and cellular effects of a compound’s action are crucial for understanding its therapeutic potential. Quinoline derivatives have been reported to exhibit antimicrobial, anticancer, and antifungal activities . .
準備方法
Synthetic Routes and Reaction Conditions
8-Methylquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 8-methylquinoline is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Another method involves the oxidation of 8-methylquinoline-6-methanol using oxidizing agents like pyridinium chlorochromate or manganese dioxide. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The Vilsmeier-Haack reaction is often preferred due to its simplicity and high yield. The reaction conditions are optimized to ensure the highest purity of the final product, with careful control of temperature and reaction time.
化学反応の分析
Types of Reactions
8-Methylquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 8th position can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 8-Methylquinoline-6-carboxylic acid.
Reduction: 8-Methylquinoline-6-methanol.
Substitution: 8-Nitroquinoline-6-carbaldehyde or 8-Haloquinoline-6-carbaldehyde.
科学的研究の応用
8-Methylquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
類似化合物との比較
8-Methylquinoline-6-carbaldehyde can be compared with other quinoline derivatives such as:
8-Methylquinoline-6-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
8-Nitroquinoline-6-carbaldehyde: Contains a nitro group at the 8th position instead of a methyl group.
8-Haloquinoline-6-carbaldehyde: Contains a halogen atom at the 8th position instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
8-methylquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDFNFJBGCBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-43-6 | |
| Record name | 8-methylquinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















